2-(Chloromethyl)-4-(2-methylpropyl)-1,3-oxazole
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Overview
Description
2-(Chloromethyl)-4-(2-methylpropyl)-1,3-oxazole is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chloromethyl group and a 2-methylpropyl group attached to the oxazole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-(2-methylpropyl)-1,3-oxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylpropylamine with chloroacetyl chloride can yield the desired oxazole compound. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-(2-methylpropyl)-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of saturated heterocycles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of oxazole derivatives with carbonyl or hydroxyl groups.
Reduction: Formation of saturated heterocyclic compounds.
Scientific Research Applications
2-(Chloromethyl)-4-(2-methylpropyl)-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-(2-methylpropyl)-1,3-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as antimicrobial activity or cytotoxicity.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-4-(2-methylpropyl)-1,3-thiazole: Similar structure but contains a sulfur atom instead of oxygen.
2-(Chloromethyl)-4-(2-methylpropyl)-1,3-imidazole: Contains an additional nitrogen atom in the ring.
2-(Chloromethyl)-4-(2-methylpropyl)-1,3-pyrazole: Contains two nitrogen atoms in the ring.
Uniqueness
2-(Chloromethyl)-4-(2-methylpropyl)-1,3-oxazole is unique due to the presence of both a chloromethyl group and a 2-methylpropyl group on the oxazole ring. This combination of functional groups imparts specific reactivity and properties that distinguish it from other similar compounds. The oxazole ring provides a versatile scaffold for further functionalization, making it valuable in synthetic chemistry and drug development.
Properties
Molecular Formula |
C8H12ClNO |
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Molecular Weight |
173.64 g/mol |
IUPAC Name |
2-(chloromethyl)-4-(2-methylpropyl)-1,3-oxazole |
InChI |
InChI=1S/C8H12ClNO/c1-6(2)3-7-5-11-8(4-9)10-7/h5-6H,3-4H2,1-2H3 |
InChI Key |
KWTIPKWBIPOJGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=COC(=N1)CCl |
Origin of Product |
United States |
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